5-Iodopentanenitrile

Description

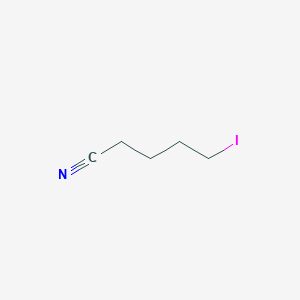

Structure

3D Structure

Properties

IUPAC Name |

5-iodopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKEUQCGYDXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456189 | |

| Record name | Pentanenitrile, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-75-9 | |

| Record name | Pentanenitrile, 5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6727-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanenitrile, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodopentanenitrile

Preparation from ω-Bromonitriles and Related Precursors

The most common and direct method for the synthesis of 5-iodopentanenitrile is through a halogen exchange reaction, specifically the Finkelstein reaction. byjus.comwikipedia.org This S_N2 reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide. byjus.com In the context of this compound synthesis, the typical precursor is 5-chloropentanenitrile or, more commonly, 5-bromopentanenitrile.

The reaction is typically carried out by treating the bromo- or chloro-nitrile with a solution of sodium iodide (NaI) in a suitable solvent, most classically acetone (B3395972). byjus.comwikipedia.org The success of the Finkelstein reaction is largely dependent on the differential solubility of the halide salts in the chosen solvent. wikipedia.org Sodium iodide is soluble in acetone, whereas the sodium chloride or sodium bromide formed as a byproduct is not. wikipedia.org This precipitation of the inorganic salt from the reaction mixture shifts the chemical equilibrium towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle, driving the reaction to completion. taylorandfrancis.com

The general transformation can be represented as:

NC-(CH₂)₄-Br + NaI → NC-(CH₂)₄-I + NaBr(s)

This method is particularly effective for primary halides like 5-bromopentanenitrile, leading to good yields of the iodinated product. wikipedia.org The reaction involves a single-step S_N2 mechanism, which results in an inversion of stereochemistry if the carbon atom bearing the halogen were a stereocenter. byjus.com

| Precursor | Reagent | Solvent | Product | Key Principle |

| 5-Bromopentanenitrile | Sodium Iodide (NaI) | Acetone | This compound | Precipitation of NaBr |

| 5-Chloropentanenitrile | Sodium Iodide (NaI) | Acetone | This compound | Precipitation of NaCl |

Optimized Synthesis Protocols

Optimizing the synthesis of this compound involves careful consideration of reaction parameters such as solvent choice and the use of catalysts to enhance reaction rates and yields.

Solvent Effects on Reaction Yields

The choice of solvent is a critical factor that significantly influences the yield and efficiency of the Finkelstein reaction for producing this compound. chemguide.co.uklibretexts.org The ideal solvent must effectively dissolve the iodide salt reagent while minimizing the solubility of the resulting chloride or bromide salt byproduct. wikipedia.org

Acetone is the traditional solvent for this transformation due to its ability to dissolve sodium iodide while being a poor solvent for sodium bromide and sodium chloride. byjus.comwikipedia.org This insolubility of the byproduct is the primary driving force for the reaction. wikipedia.org

However, modern applications have expanded the range of solvents to include other polar aprotic options. These solvents can offer different reactivity profiles and may be selected based on the specific substrate or reaction conditions.

| Solvent | Rationale for Use | Potential Outcome |

| Acetone | High solubility of NaI; low solubility of NaCl/NaBr. byjus.comwikipedia.org | High yield due to precipitation of byproduct, driving the equilibrium. wikipedia.org |

| Dimethylformamide (DMF) | Polar aprotic solvent that can facilitate S_N2 reactions. wikipedia.org | May increase reaction rates but can be harder to remove and may dissolve all salts, requiring different workup procedures. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known to accelerate S_N2 reactions. wikipedia.org | Similar to DMF, can enhance reaction speed but poses challenges in purification. |

| Acetonitrile | A polar aprotic solvent sometimes used in substitution reactions. mdpi.com | Used in some preparations of related compounds, offering a different solubility profile. mdpi.com |

The presence of water in the solvent is generally avoided in the synthesis of nitriles from halogenoalkanes, as it can lead to the formation of alcohol byproducts through a competing hydrolysis reaction. chemguide.co.uk

Catalytic Approaches in this compound Synthesis

While the classic Finkelstein reaction is not catalytic, modern advancements have introduced catalytic systems to improve the efficiency of halogen exchange reactions. These approaches are particularly useful for less reactive substrates or to achieve milder reaction conditions.

Phase-Transfer Catalysis (PTC) is a prominent catalytic method applicable to this synthesis. Lipophilic quaternary onium salts, such as tetralkylammonium or phosphonium (B103445) halides, can be used as phase-transfer catalysts. These catalysts facilitate the transfer of the iodide anion from an aqueous or solid phase into the organic phase where the haloalkane substrate resides, thereby accelerating the reaction. This method can be particularly effective when using aqueous hydrogen halides instead of alkali metal salts.

Another catalytic approach involves the use of metal catalysts. While more common for activating less reactive halides (e.g., aryl halides), certain copper(I) and nickel(II) complexes have been shown to catalyze Finkelstein-type reactions. wikipedia.org For instance, systems like CuCl combined with phosphine (B1218219) ligands have been used in the synthesis of other functionalized nitriles. google.com

| Catalytic System | Catalyst Example | Mechanism of Action | Potential Advantage |

| Phase-Transfer Catalysis (PTC) | Quaternary onium salts (e.g., Aliquat 336) | Facilitates transfer of iodide nucleophile into the organic phase. | Increased reaction rates, allows for use of aqueous reagents, milder conditions. |

| Metal Catalysis | Copper(I) or Nickel(II) salts wikipedia.org | Coordination to the halide leaving group, activating the substrate for nucleophilic attack. | Can enable reactions with less reactive halides (though less relevant for primary iodides). |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. pandawainstitute.com

One significant green approach is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. A method for functionalization via a cyclic iminyl radical, which involves this compound, utilizes microwave heating. byu.edu This technique offers advantages such as significantly reduced reaction times, milder conditions, and the avoidance of toxic radical initiators, aligning well with green chemistry principles. byu.edu

Solvent selection is another cornerstone of green chemistry. While acetone is relatively benign, efforts in green synthesis often focus on minimizing solvent use altogether (solvent-free reactions) or replacing organic solvents with water or other environmentally safe alternatives. researchgate.netrsc.org For the synthesis of this compound, exploring solvent-free conditions or using recyclable solvent systems could represent a greener pathway.

The development of sustainable catalysts is also a key area of green chemistry research. This includes designing catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. orgchemres.orgmdpi.com While specific applications for this compound are not widely documented, the use of natural-based catalysts in related organic transformations points towards future possibilities. orgchemres.org

| Green Chemistry Principle | Application to this compound Synthesis | Benefit |

| Alternative Energy Sources | Microwave-assisted synthesis. byu.edu | Rapid heating, shorter reaction times, improved energy efficiency. byu.edu |

| Safer Solvents/Solvent-Free | Minimizing use of volatile organic solvents. researchgate.net | Reduced environmental impact and worker exposure. |

| Catalysis | Use of recyclable or non-toxic catalysts (e.g., certain PTCs). orgchemres.org | Reduced waste, improved atom economy, lower environmental footprint. |

Reactivity and Mechanistic Investigations of 5 Iodopentanenitrile

Nucleophilic Reactivity of the Nitrile Moiety and α-Carbanions

The nitrile group significantly influences the acidity of the adjacent C-H bonds, facilitating the formation of a carbanion, which can then act as a potent nucleophile.

Deprotonation and Generation of Potassiated Nitriles

The protons on the carbon atom alpha to the nitrile group of 5-iodopentanenitrile can be removed by a strong base. The use of potassium tert-butoxide (t-BuOK) has been shown to effectively deprotonate ω-haloalkylnitriles, including this compound, to generate stable potassiated nitriles. nih.govacs.org This process creates a carbanion at the α-position, which is stabilized by the electron-withdrawing nature of the nitrile group. The stability of these potassiated nitriles is noteworthy, allowing for their use in subsequent reactions. nih.gov

Reactivity with Electrophilic Species (e.g., Aldehydes, Ketones)

The α-carbanion generated from this compound is a strong nucleophile and readily reacts with various electrophiles. When reacted with ketones, a domino reaction sequence can be initiated. acs.org This involves an initial nucleophilic attack of the potassiated nitrile on the ketone's carbonyl group. This is followed by an intramolecular cyclization, ultimately leading to the formation of carbocyclic nitriles. nih.govacs.org This reactivity highlights the ability of the nitrile's α-carbanion to participate in carbon-carbon bond formation. siue.edu

A study demonstrated a complementary cyclization pathway when this compound is reacted with a ketone. nih.govacs.org This process involves an electrophilic-nucleophilic cyclization, showcasing a different reaction manifold compared to its chloro-substituted analogs which undergo nucleophilic-electrophilic alkylations with aldehydes. nih.govacs.orgresearchgate.net

Intermolecular Nucleophilic Substitutions

The α-carbanion of this compound can also participate in intermolecular nucleophilic substitution reactions. While direct examples with this compound are specific, the principle is well-established for carbanions generated from nitriles. acs.orgresearchgate.netresearchgate.net These carbanions can displace leaving groups in other molecules, leading to the formation of new carbon-carbon bonds. The efficiency of such reactions depends on factors like the nature of the electrophile, the solvent, and the reaction conditions.

Role of the Iodine Atom in Reaction Pathways

The iodine atom in this compound plays a crucial role, primarily by serving as a good leaving group in nucleophilic substitution reactions and by enabling radical-based transformations.

Activation of the C-I Bond for Nucleophilic Attack

The carbon-iodine (C-I) bond in this compound is the most labile among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. bingol.edu.trbyjus.com This is due to the lower bond strength of the C-I bond and the high stability of the resulting iodide anion. masterorganicchemistry.com The electron-deficient carbon atom attached to the iodine is susceptible to attack by nucleophiles. bingol.edu.tr

Intramolecular nucleophilic substitution can occur where a nucleophilic center within the same molecule displaces the iodide. libretexts.orgpressbooks.pub Given the five-carbon chain, such a reaction would lead to the formation of a five-membered ring, a process that is generally favored due to the stability of such rings. libretexts.orgpressbooks.pub

Involvement in Radical Processes

The relatively weak C-I bond in this compound also predisposes it to participate in radical reactions. mdpi.comyoutube.com Homolytic cleavage of the C-I bond can be initiated, for example, by radical initiators or photochemically, to generate a pentanenitrile radical. utexas.edu

Once formed, this radical can undergo various transformations. A notable pathway is intramolecular cyclization. libretexts.orgharvard.edu For instance, if a radical is generated at the 5-position, it can attack the nitrile group, although this is less common. More typically, if an unsaturated bond were present in the chain, a 5-exo-trig cyclization is a favored process for forming five-membered rings. harvard.edu These radical cyclizations are a powerful tool in organic synthesis for constructing cyclic systems. libretexts.org

Interactive Data Table: Reactivity of this compound

| Reactant | Reagent(s) | Key Intermediate | Product Type | Ref. |

| This compound | t-BuOK | Potassiated nitrile (α-carbanion) | Stable organometallic reagent | nih.gov, acs.org |

| This compound, Ketone | t-BuOK | Potassiated nitrile | Carbocyclic nitrile | nih.gov, acs.org |

| This compound | Nucleophile | - | Product of nucleophilic substitution | bingol.edu.tr, byjus.com |

| This compound | Radical initiator | 5-cyanopentyl radical | Product of radical reaction | mdpi.com, libretexts.org |

Intramolecular Cyclization Reactions

The presence of both a nitrile and an iodo group within the same molecule allows this compound to undergo a variety of intramolecular cyclization reactions, providing efficient pathways to cyclic nitriles. These reactions are often triggered by deprotonation at the carbon alpha to the nitrile group, followed by an internal nucleophilic attack on the carbon bearing the iodine atom.

Domino Cyclizations to Oxa- and Carbocyclic Nitriles

Domino reactions, or cascade reactions, involving ω-halonitriles like this compound provide a powerful strategy for the rapid assembly of complex cyclic molecules from simple acyclic precursors in a single synthetic operation. nih.govacs.org Research has demonstrated that the deprotonation of ω-haloalkylnitriles with a strong base, such as potassium tert-butoxide (t-BuOK), generates stable potassiated nitriles. nih.govacs.org

In a domino sequence, the in-situ generated nitrile anion can participate in sequential alkylation and cyclization steps. For instance, the reaction of ω-chloroalkylnitriles with aldehyde electrophiles initiates a nucleophilic-electrophilic sequence to produce substituted tetrahydrofuranyl and tetrahydropyranyl nitriles. nih.govacs.org When this compound is used in conjunction with a ketone, the reaction manifold can be redirected to favor the formation of carbocyclic nitriles. nih.govacs.org This versatility highlights the utility of ω-halonitriles in constructing both oxacyclic and carbocyclic nitrile-containing ring systems. nih.govacs.org

Electrophilic-Nucleophilic Cyclization Manifolds

A key aspect of the reactivity of this compound is its ability to engage in a complementary electrophilic-nucleophilic cyclization manifold. nih.govacs.org This pathway is particularly evident when reacting with ketones. The process is initiated by the deprotonation of the nitrile, followed by an alkylation event. A subsequent deprotonation and intramolecular cyclization lead to the formation of the corresponding carbonitrile. acs.org

The success of this electrophilic-nucleophilic sequence is dependent on the relative reactivity of the electrophiles present. acs.org The use of a more reactive electrophile can effectively redirect the reaction cascade to favor the formation of the desired carbocyclic product. acs.org This approach demonstrates a sophisticated strategy for controlling reaction pathways in domino sequences involving ω-halonitriles.

Formation of Five- and Six-Membered Rings

The intramolecular cyclization of this compound and related ω-halonitriles is a valuable method for the synthesis of five- and six-membered rings, which are common structural motifs in organic chemistry. nih.govresearchgate.net The formation of these ring sizes is generally favored in intramolecular reactions due to favorable transition state energies. libretexts.orgmasterorganicchemistry.com

The cyclization of this compound specifically leads to the formation of a five-membered ring through a 5-exo-trig cyclization, a process that is kinetically and thermodynamically favored according to Baldwin's rules. libretexts.org The Dieckmann condensation, an intramolecular reaction of diesters, provides a classic example of the favorability of forming five- and six-membered rings. libretexts.org While the Dieckmann condensation itself involves esters, the underlying principles of forming stable cyclic structures are broadly applicable to other intramolecular cyclizations.

The regioselectivity of these cyclizations, leading to either five- or six-membered rings, can be influenced by factors such as the substitution pattern on the acyclic precursor and the reaction conditions. libretexts.org For instance, the presence of a methyl group on the carbon chain can increase the proportion of six-membered ring formation. libretexts.org

Table 1: Factors Influencing Ring Size in Intramolecular Cyclizations

| Factor | Influence on Ring Size | Example | Reference |

|---|---|---|---|

| Chain Length | Determines the possible ring sizes that can be formed. | 1,6-diesters yield five-membered rings in Dieckmann condensations. | libretexts.org |

| Substitution | Steric and electronic effects can favor one ring size over another. | A methyl group can increase six-membered ring formation. | libretexts.org |

| Reaction Conditions | Can influence the kinetic versus thermodynamic product distribution. | Low concentrations favor intramolecular cyclization. | masterorganicchemistry.com |

| Baldwin's Rules | Predict the feasibility of different cyclization pathways. | 5-exo-trig cyclizations are generally favored. | libretexts.org |

Spirocyclic Heterocycle Formation

While direct examples involving this compound in the formation of spirocyclic heterocycles are not prevalent in the reviewed literature, the principles of its reactivity can be extended to the synthesis of these complex structures. Spirocycles are characterized by two rings connected by a single common atom. researchgate.netrsc.org The synthesis of such compounds often involves an intramolecular cyclization as a key step. beilstein-journals.org

For instance, a common strategy involves the generation of a reactive intermediate, such as a radical or an ion, which then undergoes an intramolecular addition to a tethered functional group to form the spirocyclic core. researchgate.net Given that this compound can generate a carbanion alpha to the nitrile, it is conceivable that this nucleophile could attack an internal electrophile, such as a ketone or an imine, to form a spirocyclic system. The formation of saturated, spirocyclic N-heterocycles has been achieved through the reaction of cyclic ketones with stannyl (B1234572) amine protocol (SnAP) reagents. nih.gov Similarly, multicomponent reactions involving isatin (B1672199) have been employed to synthesize spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool to modify and enhance the reactivity of organic molecules. In the context of this compound, palladium catalysis is particularly relevant for facilitating cross-coupling reactions.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed methods for constructing carbon-carbon bonds. acs.org These reactions often exhibit unique reactivity and selectivity, particularly in the coupling of alkyl halides. acs.org For a substrate like this compound, which contains a primary alkyl iodide and a nitrile functional group, cobalt catalysis offers a powerful tool for elaboration into more complex molecular architectures.

The versatility of cobalt catalysis is demonstrated in its ability to facilitate the cross-coupling of functionalized primary and secondary alkylzinc reagents with a variety of aryl and heteroaryl halides. nih.gov This method, employing a simple CoCl₂/2,2'-bipyridine system, is tolerant of various functional groups, a critical consideration for substrates like this compound. nih.gov The reaction of an organozinc derivative of this compound with an aryl halide, for instance, would yield a functionalized aromatic compound. Mechanistic studies suggest that these reactions may not proceed via radical intermediates, offering a different pathway compared to other cobalt-catalyzed transformations. nih.gov

Another significant application is the cobalt-catalyzed reductive coupling of alkyl halides with activated alkenes. acs.orgorganic-chemistry.org This reaction, typically using a CoI₂(dppe) complex with zinc powder as a reductant, allows for the formation of a C(sp³)–C(sp³) bond. acs.orgorganic-chemistry.org In the context of this compound, this would involve the coupling of the iodopentanenitrile with an electron-deficient alkene like an acrylate (B77674) or acrylonitrile. acs.org Alkyl iodides are generally more reactive and give higher yields than the corresponding bromides in these systems. acs.orgacs.org The proposed mechanism involves the reduction of Co(II) to a more active Co(I) species, followed by oxidative addition of the alkyl iodide to form an alkylcobalt(III) intermediate. acs.orgacs.org Subsequent insertion of the alkene and protonation yields the final product. acs.org

| Catalyst System | Coupling Partner | Product Type | Mechanistic Feature |

| CoCl₂ / 2,2'-bipyridine | Alkylzinc reagents | Arylated/Heteroarylated nitriles | Potentially non-radical pathway nih.gov |

| CoI₂(dppe) / Zn | Activated alkenes | Michael-type addition products | Oxidative addition to form Co(III) intermediate acs.orgacs.org |

| Cobalt-diamine complex | Aryl Grignard reagents | Arylated nitriles | Radical process for oxidative addition acs.org |

Furthermore, cobalt-diamine complexes have been shown to catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. acs.org It has been confirmed that the oxidative addition of the alkyl halide to the cobalt center in these reactions proceeds through a radical process. acs.org This method provides a direct route to arylated products from this compound. The choice of the specific cobalt catalyst and reaction conditions can thus steer the reactivity of this compound towards different valuable products, highlighting the synthetic utility of cobalt catalysis. rsc.org

Rhodium-Catalyzed Carbonylative Coupling (General Context)

Rhodium catalysts are highly effective for carbonylative coupling reactions, where a carbonyl group is introduced into an organic molecule using carbon monoxide (CO). nih.gov While palladium catalysts are more commonly used for aryl halides, rhodium has shown significant promise for the carbonylation of alkyl halides, a more challenging transformation. nih.govresearchgate.net

A key challenge in the carbonylation of alkyl halides is the strong coordination of CO to the metal center, which can deactivate the catalyst towards the oxidative addition of the C(sp³)–X bond. researchgate.net However, rhodium-based systems have been developed to overcome this issue. For instance, a rhodium-catalyzed carbonylative coupling of alkyl halides with phenols has been developed, operating under low CO pressure. researchgate.netacs.org This reaction, using a RhCl₃/DPPP catalyst system, demonstrates high functional group tolerance, which would be essential for a substrate like this compound. nih.gov

A general and efficient method for the rhodium-catalyzed alkoxycarbonylation of unactivated alkyl chlorides has been reported, which is also applicable to alkyl iodides. nih.gov A crucial aspect of this transformation is the in situ halide exchange, where a less reactive alkyl halide can be converted to a more reactive one, such as an alkyl iodide, by adding a halide salt like NaI. nih.govresearchgate.net The resulting alkyl iodide can then undergo carbonylative coupling with an alcohol to produce an ester. For this compound, this would involve the direct carbonylative coupling with an alcohol to yield the corresponding ester, expanding its synthetic utility.

The plausible mechanism for these rhodium-catalyzed carbonylations generally involves the oxidative addition of the alkyl iodide to a Rh(I) complex, followed by CO insertion to form an acyl-rhodium intermediate. Subsequent reaction with a nucleophile, such as an alcohol or phenol, and reductive elimination yields the final ester product and regenerates the active Rh(I) catalyst. chemrevlett.com

Mechanistic Pathways of Rearrangements and Cycloadditions

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system in a concerted fashion. fiveable.me While classic examples involve hydrocarbon systems, these rearrangements can also occur in molecules containing heteroatoms, such as the cyano group in this compound.

A relevant example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allyl cyanates to isocyanates. univ-rennes.frchimia.ch In this process, an allylic alcohol is converted to a cyanate (B1221674) intermediate, which then undergoes rearrangement. chimia.ch Although this compound itself does not possess the required allylic system for a classic Cope or Claisen-type rearrangement, related transformations involving the cyano group are known. Computational studies have investigated organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts in various cyanates and isocyanates, revealing the thermodynamic and kinetic parameters of these reactions. acs.orgnih.gov

The propensity for rearrangement is highly dependent on the molecular structure and reaction conditions. For a simple alkyl iodide like this compound, sigmatropic rearrangements are not a commonly observed reaction pathway under typical conditions. Such rearrangements generally require specific structural features, such as adjacent pi-systems, that facilitate the concerted movement of electrons. fiveable.me

Radical Chain Mechanisms

Radical reactions offer a powerful method for C-C bond formation, and this compound is an excellent substrate for such transformations due to the relatively weak C-I bond. rsc.org The homolytic cleavage of the C-I bond generates a primary alkyl radical which can then participate in a variety of reactions, most notably cyclizations. libretexts.org

The intramolecular cyclization of radicals derived from ω-haloalkanenitriles is a well-established method for synthesizing cyclic compounds. researchgate.net For the radical derived from this compound, a 5-exo-trig cyclization onto the nitrile group would lead to a five-membered cyclic iminyl radical. This intermediate can then be trapped or undergo further reactions. The kinetic favorability of 5-membered ring formation makes this a predominant pathway in radical cyclizations. libretexts.org

These radical reactions are typically initiated by a radical initiator, such as AIBN, and a radical mediator, historically tributyltin hydride. libretexts.orgprinceton.edu The tributyltin radical abstracts the iodine atom from this compound, initiating the chain reaction. libretexts.org However, due to the toxicity of tin compounds, numerous "tin-free" methods have been developed, utilizing alternative radical mediators like organoboranes or silanes. acs.orgacs.org

The general mechanism for a radical chain cyclization is as follows:

Initiation: A radical initiator generates a small number of radicals. libretexts.org

Propagation:

A chain-carrying radical (e.g., from a mediator) abstracts the iodine atom from this compound to form a primary alkyl radical. libretexts.org

This alkyl radical undergoes intramolecular cyclization onto the nitrile group.

The resulting cyclic radical is then quenched, often by abstracting a hydrogen atom from the mediator, to give the final product and regenerate the chain-carrying radical. libretexts.org

Termination: Two radicals combine to end the chain process. libretexts.org

These radical cyclizations are synthetically valuable for constructing nitrogen-containing heterocycles. nih.gov The regioselectivity of the cyclization is generally governed by "Beckwith's rules," which favor exo-cyclizations for the formation of 5- and 6-membered rings. scripps.edu

Concerted versus Stepwise Mechanisms

The reactions of this compound, particularly nucleophilic substitutions, can proceed through either concerted or stepwise mechanisms, depending on the reaction conditions and the nature of the nucleophile.

A concerted mechanism , exemplified by the Sₙ2 reaction, involves a single step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. chemistrysteps.comutexas.edulibretexts.org This process occurs through a single transition state and does not involve any intermediates. chemistrysteps.comysu.edu For this compound, being a primary alkyl halide, the Sₙ2 pathway is generally favored, especially with strong, anionic nucleophiles in polar aprotic solvents. libretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. chemistrysteps.com

| Mechanism | Key Features | Favored by | Intermediates |

| Concerted (Sₙ2) | Single step, backside attack, inversion of stereochemistry chemistrysteps.comlibretexts.org | Primary substrates, strong nucleophiles, polar aprotic solvents libretexts.org | None (only a transition state) ysu.edu |

| Stepwise (Sₙ1) | Multi-step, formation of a carbocation libretexts.orgysu.edu | Tertiary substrates, weak nucleophiles, polar protic solvents mnstate.edu | Carbocation ysu.edu |

| Stepwise (Radical) | Multi-step, formation of a radical libretexts.org | Radical initiators (e.g., AIBN), weak bonds (e.g., C-I) libretexts.orglibretexts.org | Alkyl radical libretexts.org |

A stepwise mechanism , on the other hand, involves two or more distinct steps and the formation of one or more reactive intermediates. The Sₙ1 reaction is a classic example of a stepwise nucleophilic substitution. utexas.eduysu.edu It proceeds through the formation of a carbocation intermediate after the leaving group departs. libretexts.orgysu.edu However, the formation of a primary carbocation from this compound is highly unfavorable, making the Sₙ1 pathway unlikely under normal conditions. mnstate.edu

Radical reactions, as discussed in the previous section, are also classic examples of stepwise mechanisms. mdpi.commdpi.com They proceed through the formation of a radical intermediate, which then undergoes further steps like cyclization or hydrogen abstraction. mdpi.com The choice between a concerted ionic pathway (Sₙ2) and a stepwise radical pathway is determined by the reaction conditions. The presence of radical initiators or light will favor the radical mechanism, while the use of strong nucleophiles in the dark will favor the Sₙ2 mechanism.

Applications of 5 Iodopentanenitrile in Advanced Organic Synthesis

Construction of Complex Carbocyclic and Heterocyclic Architectures

5-Iodopentanenitrile serves as a key precursor for the synthesis of five- and six-membered carbocyclic and heterocyclic ring systems through domino cyclization reactions. These reactions, often initiated by deprotonation alpha to the nitrile group, create a carbanion that can participate in a sequence of intramolecular and intermolecular bond-forming events.

A notable application involves the t-BuOK-induced deprotonation of ω-haloalkylnitriles, including this compound, to generate stable potassiated nitriles. acs.org When reacted with ketones, this compound undergoes a complementary electrophilic-nucleophilic cyclization. This process involves the initial alkylation of the ketone enolate with this compound, followed by an intramolecular cyclization of the resulting intermediate to yield a substituted cyclopentane (B165970) derivative. researchgate.netresearchgate.net This domino approach allows for the rapid assembly of carbocyclic nitriles. acs.orgresearchgate.net

In a similar fashion, reaction with aldehydes can lead to the formation of substituted tetrahydrofuranyl and tetrahydropyranyl nitriles, which are valuable heterocyclic scaffolds. researchgate.netCurrent time information in Bangalore, IN. The reaction proceeds via in situ deprotonation and alkylation of the ω-haloalkylnitrile with the aldehyde electrophile, triggering a sequential nucleophilic-electrophilic alkylation. researchgate.netCurrent time information in Bangalore, IN.

Table 1: Domino Cyclization Reactions Involving this compound

| Reactant | Reagent | Product Type | Yield (%) | Reference |

| Ketone | t-BuOK | Substituted cyclopentylnitrile | Not Specified | acs.org |

| Aldehyde | t-BuOK | Substituted tetrahydrofuranylnitrile | Good | researchgate.netCurrent time information in Bangalore, IN. |

This table summarizes the types of cyclic structures that can be synthesized using this compound in domino cyclization reactions.

Synthesis of Chiral Intermediates

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. This compound can be employed as a key reagent in the synthesis of chiral intermediates, such as precursors to chiral tertiary alcohols.

Preparation of Chiral Tertiary Alcohols

Chiral tertiary alcohols are significant synthetic intermediates for medicinally relevant compounds. beilstein-journals.orgsemanticscholar.org A multi-step synthesis has been developed that utilizes this compound to create a key precursor for these valuable molecules. The synthesis begins with the alkylation of a β-ketocarboxylic acid with this compound.

In a specific example, tert-butyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is deprotonated with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). The resulting enolate is then treated with this compound, and the mixture is heated under reflux. beilstein-journals.orgsemanticscholar.org This reaction yields 2-(4-cyanobutyl)-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate that can be further transformed into a chiral tertiary alcohol through enantioselective decarboxylative chlorination and subsequent nucleophilic substitution. beilstein-journals.orgsemanticscholar.org

Table 2: Synthesis of a Chiral Tertiary Alcohol Precursor using this compound

| Starting Material | Reagents | Intermediate Product | Reaction Conditions | Reference |

| tert-Butyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 1. NaH, THF2. This compound | 2-(4-Cyanobutyl)-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Reflux, 9 h | beilstein-journals.orgsemanticscholar.org |

This table details the reaction conditions for the synthesis of a precursor to a chiral tertiary alcohol using this compound.

Precursor in Natural Product Synthesis Analogues (General)

While direct total syntheses of natural products using this compound are not extensively documented, its demonstrated ability to form carbocyclic and heterocyclic scaffolds makes it a plausible precursor for the synthesis of natural product analogues. Many natural products contain five- or six-membered rings as core structural motifs. rsc.orgacs.org The cyclopentylnitrile and substituted tetrahydrofuran moieties generated from this compound can serve as a starting point for the elaboration into more complex molecules that mimic the structures of natural products.

The nitrile group itself is a versatile functional handle that can be converted into a variety of other groups, such as amines, carboxylic acids, and ketones, which are common in natural product structures. researchgate.net This allows for the diversification of the initial cyclic scaffolds. For instance, the synthesis of peptidic natural product analogues often involves the incorporation of non-proteinogenic amino acids, some of which could potentially be derived from nitrile-containing precursors. nih.gov

Development of Functionalized Molecular Scaffolds

The concept of molecular scaffolds is central to medicinal chemistry and materials science, providing a core structure upon which various functional groups can be appended. The carbocyclic and heterocyclic rings synthesized from this compound are excellent candidates for such scaffolds. acs.orgresearchgate.net These core structures can be further functionalized to create libraries of compounds for biological screening or for the development of new materials. nih.govresearchgate.net

The nitrile group in the resulting scaffolds can be readily transformed, allowing for the introduction of a wide range of functionalities. researchgate.net For example, reduction of the nitrile to an amine would allow for the attachment of peptides or other bioactive moieties. Hydrolysis to a carboxylic acid would provide a handle for ester or amide formation. This versatility makes this compound a useful tool in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules from a common starting material. rsc.org

Advanced Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for tracking the progress of chemical reactions and determining molecular structures. magritek.commdpi.commanufacturingchemist.com Its non-destructive nature allows for real-time analysis of reaction mixtures, providing detailed information on the consumption of reactants and the formation of products. mdpi.comrsc.org

In the context of 5-Iodopentanenitrile, NMR is crucial for its initial characterization. The structure of this compound can be confirmed by both ¹H and ¹³C NMR spectroscopy. rsc.org The proton NMR spectrum shows characteristic signals for the methylene (B1212753) groups, with the protons adjacent to the iodine atom appearing at a distinct chemical shift. rsc.org

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Coupling Information |

|---|---|---|

| ¹H | 3.22 | t, J = 6.6 Hz, 2H |

| ¹H | 2.40 | t, J = 7.0 Hz, 2H |

| ¹H | 2.08 - 1.89 | m, 2H |

| ¹H | 1.89 - 1.71 | m, 2H |

| ¹³C | 119.0 | - |

| ¹³C | 31.7 | - |

| ¹³C | 26.0 | - |

| ¹³C | 16.1 | - |

| ¹³C | 4.5 | - |

Source: Supporting Information for Rhodium-Catalyzed Carbonylative Coupling of Alkyl Halides with Thiols. rsc.org

Furthermore, NMR is vital for elucidating the structure of products derived from reactions where this compound is a reactant. For example, in a synthesis of optically active α-hydroxyketones, this compound was used as a reagent. mdpi.com The structure of the resulting product, a substituted α-hydroxyketone, was confirmed by detailed ¹H and ¹³C NMR analysis, which allowed for the assignment of all protons and carbons in the final molecule. mdpi.com

Mass Spectrometry for Reaction Progress and Product Confirmation

Mass spectrometry (MS) is a powerful technique used to monitor reaction progress and confirm the identity of products by providing precise mass-to-charge ratio (m/z) information. It can be used to quickly identify major components in a reaction mixture, track the disappearance of starting materials, and confirm the formation of the desired product.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. In a study where this compound was used in a multi-step synthesis, the final product was characterized by HRMS. mdpi.com The experimentally observed mass matched the calculated mass, providing definitive confirmation of the product's identity. mdpi.com

Table 2: HRMS Data for Product Confirmation

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M + NH₄]⁺ | 222.14940 | 222.14940 |

Source: Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. numberanalytics.combruker.com This makes it an essential tool for studying reaction mechanisms that involve radical intermediates. ethz.ch While many organic reactions proceed through ionic pathways, a number of important transformations involving alkyl halides like this compound can involve radical species. byu.edu

For instance, reactions involving iminyl radical fragmentations can utilize iodoalkanes. byu.edu In such mechanistic pathways, the homolytic cleavage of a bond results in the formation of transient radical intermediates. byu.edu EPR spectroscopy is the only technique that can directly observe these paramagnetic species. bruker.com By analyzing the EPR spectrum, researchers can identify the structure of the radical intermediate and gain insight into its electronic environment, which is crucial for understanding the reaction mechanism. numberanalytics.comethz.ch To detect highly reactive, short-lived radicals, specialized spin trapping agents are often employed, which react with the transient radicals to form more stable radical adducts that can be readily studied by EPR. scbt.com

Table 3: Examples of Spin Traps Used in EPR Spectroscopy

| Spin Trap Name | Abbreviation |

|---|---|

| Phenyl N-tert-butylnitrone | PBN |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO |

| 3-(2-Iodoacetamido)-PROXYL | - |

| 4-Carboxy-TEMPO, free radical | - |

Source: Santa Cruz Biotechnology, Spin Traps, Spin Probes and Spin Labels. scbt.com

X-ray Crystallography for Structural Confirmation of Key Intermediates

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping the electron density within a crystal. wikipedia.orgsci-hub.se

In complex multi-step syntheses, it can be critical to confirm the structure of a key intermediate to ensure the reaction is proceeding as expected. If an intermediate in a reaction pathway involving this compound can be isolated as a suitable single crystal, X-ray crystallography can provide its exact structure. acs.org This technique is particularly powerful for resolving stereochemical ambiguities and confirming the structure of complex molecules where NMR data may be difficult to interpret fully. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering unparalleled detail about the molecule's architecture. wikipedia.org This method has been used to elucidate the structure of enzyme-bound intermediates and other complex organic molecules, highlighting its power in mechanistic and structural studies. acs.orgnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. whiterose.ac.ukepfl.ch It offers a favorable balance between computational cost and accuracy, making it suitable for systems ranging from small molecules to large biological and material structures. epfl.chmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. epfl.chsbfisica.org.br

In the context of 5-iodopentanenitrile, DFT can be employed to elucidate the step-by-step pathway of its reactions, such as nucleophilic substitutions or domino cyclizations. acs.orgwikipedia.org For example, in a reaction where the iodide is displaced by a nucleophile, DFT can model the approach of the nucleophile, the breaking of the carbon-iodine bond, and the formation of the new bond. The calculations can map out the entire reaction coordinate, identifying key intermediates and transition states. walisongo.ac.id

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT results. mdpi.comuni-muenchen.de Common functionals like B3LYP, PBE0, and M06-2X are often used, which combine different approaches for exchange and correlation energies. uni-muenchen.denih.gov Basis sets, such as the Pople-style 6-31G(d) or Dunning's correlation-consistent cc-pVTZ, describe the atomic orbitals used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, it is often necessary to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. DFT studies are essential for understanding reaction mechanisms under different conditions, such as in acidic or alkaline media, by explicitly modeling the relevant species. utwente.nlrsc.org

Transition State Analysis and Energy Profiles

A central concept in understanding reaction rates and mechanisms is the transition state, which is the highest energy point along a reaction pathway. numberanalytics.comtutorchase.com Transition state analysis involves locating this transient configuration, known as the activated complex, which represents the energy barrier that reactants must overcome to become products. tutorchase.com Computational methods like DFT are used to optimize the geometry of the transition state and calculate its energy. numberanalytics.com A key verification of a correctly identified transition state structure is the calculation of its vibrational frequencies, which must show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. wuxibiology.com

The energy profile of a reaction is a graphical representation of the energy changes that occur as reactants are converted into products. researchgate.net It plots the potential energy against the reaction coordinate, with reactants and products in energy minima and transition states at energy maxima. numberanalytics.comresearchgate.net The height of the energy barrier from the reactants to the transition state is the activation energy, which is a primary determinant of the reaction rate. tutorchase.com

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. nih.gov When a reaction can proceed through multiple pathways to yield different products (e.g., constitutional isomers or stereoisomers), DFT calculations can be used to predict the likely outcome. This is achieved by calculating the energy profiles for all competing pathways. wuxibiology.com According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus dominate, leading to the major product. tutorchase.com

For this compound, several selectivity questions could be addressed. For instance, in a reaction with a sterically hindered base, it might undergo either a substitution (Sₙ2) or an elimination (E2) reaction. DFT calculations could determine the activation energies for both the Sₙ2 and E2 transition states. A lower activation energy for one pathway over the other would provide a strong prediction of the product distribution.

Similarly, in more complex reactions like the domino cyclizations mentioned for ω-halonitriles, computational studies can rationalize the observed regioselectivity. acs.org By comparing the transition state energies for the formation of different ring sizes or isomers, chemists can understand why one product is formed preferentially. nsf.gov This predictive capability allows for the rational design of experiments and the development of new synthetic methods. nih.gov While the "reactivity-selectivity principle" has been shown to be an unreliable generalization, detailed computational analysis of transition states for competing pathways provides a robust foundation for understanding selectivity. nih.gov

Electronic Structure and Reactivity Descriptors

Key global reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial. A low LUMO energy indicates a good electron acceptor (electrophile), while a high HOMO energy indicates a good electron donor (nucleophile).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. researchgate.net

Chemical Hardness (η): Represents the resistance to a change in electron distribution. researchgate.net

Global Electrophilicity (ω): An index that quantifies the electrophilic character of a species. researchgate.netresearchgate.net

Local reactivity descriptors, such as the Fukui function , pinpoint specific reactive sites within a molecule. rsc.org The Fukui function indicates how the electron density at a particular point changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. rsc.org

For this compound, these descriptors can be calculated to build a detailed picture of its reactivity. The carbon atom attached to the iodine is expected to be a primary electrophilic site due to the electron-withdrawing nature of the iodine atom. The nitrogen atom of the nitrile group would be a nucleophilic site. A hypothetical table of calculated descriptors for this compound illustrates how these values provide quantitative insight.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | -9.8 | Indicates electron-donating ability (lone pairs on I and N). |

| LUMO Energy | ELUMO | -0.5 | Indicates electron-accepting ability (σ* orbital of C-I bond). |

| HOMO-LUMO Gap | ΔE | 9.3 | Relates to high kinetic stability. |

| Chemical Potential | μ | -5.15 | Measures the overall electronic escaping tendency. |

| Chemical Hardness | η | 4.65 | Indicates significant resistance to change in electron configuration. |

| Global Electrophilicity | ω | 2.85 | Suggests a moderately electrophilic character. |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems

The development of new catalytic systems is crucial for enhancing the reactivity, selectivity, and sustainability of reactions involving 5-iodopentanenitrile. Research into tin-free radical reactions has identified promising catalysts for the reduction and functionalization of iodoalkanes.

Indium and gallium-based catalysts have shown effectiveness in the radical reduction of organic halides. organic-chemistry.orgnih.gov For instance, systems using indium(III) acetate (B1210297) [In(OAc)₃] with a hydrosilane like phenylsilane (B129415) (PhSiH₃) can efficiently dehalogenate iodoalkanes. organic-chemistry.orgnih.gov The addition of triethylborane (B153662) (Et₃B) and air can further promote these reactions at lower temperatures. organic-chemistry.orgnih.gov Similarly, gallium(III) chloride (GaCl₃) has been effective with poly(methylhydrosiloxane) (B7799882) for haloalkane reduction. organic-chemistry.orgnih.gov These methods, which likely proceed through a radical chain mechanism, offer a less toxic alternative to traditional tin-based reagents and could be adapted for reactions with this compound. organic-chemistry.org

Future work could focus on expanding the scope of these indium and gallium-catalyzed reactions beyond simple reduction to include coupling and other functionalization reactions of this compound. Furthermore, the exploration of other earth-abundant and non-toxic metal catalysts, such as iron-based systems, represents a highly desirable direction for sustainable chemistry. rsc.org

| Catalytic System | Key Components | Potential Application for this compound | Reference |

|---|---|---|---|

| Indium-Catalyzed Reduction | In(OAc)₃, PhSiH₃, Et₃B, air | Radical-mediated reduction or coupling reactions. | organic-chemistry.orgnih.gov |

| Gallium-Catalyzed Reduction | GaCl₃, Poly(methylhydrosiloxane) | Alternative for tin-free radical dehalogenation. | organic-chemistry.orgnih.gov |

| Iridium-Catalyzed Dehalogenation | [IrCl(cod)]₂/2,6-bis(benzimidazol-2'-yl)pyridine complex, Triethylsilane | Effective dehalogenation of C-I bonds. | organic-chemistry.org |

| Iron-Based Catalysis | Iron(III) benzoate (B1203000) complex, Guanidinium carbonate | Potential for sustainable, halide-free transformations. | rsc.org |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety, and easier scalability. vapourtec.comwikipedia.orgstolichem.com The integration of this compound into flow chemistry methodologies is a promising avenue for future research.

Reactions involving alkyl iodides can be exothermic or may involve hazardous reagents or intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways and improving reaction selectivity. stolichem.comeuropa.eu This is particularly relevant for nitration or oxidation reactions where hot-spot formation can be a significant issue in batch reactors. europa.eu

Furthermore, flow chemistry enables the safe use of gaseous reagents and facilitates multiphase reactions by maximizing the interfacial area between phases. beilstein-journals.org The automation capabilities of flow systems also allow for rapid reaction optimization by systematically varying parameters like residence time, temperature, and stoichiometry. wikipedia.org Future research could focus on developing continuous flow processes for the synthesis and subsequent functionalization of this compound, potentially telescoping multiple reaction steps without the need for isolating intermediates. vapourtec.com

Exploration of Photoredox and Electrochemistry in Reactions Involving this compound

Photoredox and electrochemical methods have emerged as powerful tools in modern organic synthesis, enabling unique transformations under mild conditions. ethz.chkit.edu These techniques rely on generating highly reactive radical intermediates via single-electron transfer (SET) processes.

Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, is particularly well-suited for activating alkyl halides. ethz.chwikipedia.org While many early methods were limited to activated halides, the development of more strongly reducing iridium photocatalysts has expanded the scope to include unactivated alkyl iodides. ethz.chwikipedia.org This opens the door for a wide range of potential reactions with this compound, such as reductive dehalogenation, coupling with various partners, and addition to olefins. wikipedia.org A notable example is the palladium/light-induced multicomponent coupling of iodoalkanes, alkenes, carbon monoxide, and alcohols to form functionalized esters. nih.gov

Electrochemistry offers a reagent-free alternative for generating radical species. Anodic or cathodic activation of this compound or a reaction partner could initiate desired transformations, avoiding the need for chemical oxidants or reductants and minimizing waste. The development of both photoredox and electrochemical reactions involving this compound represents a significant opportunity for discovering novel synthetic pathways.

Design of Cascade and Multicomponent Reactions

Cascade reactions (also known as domino or tandem reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and improving step economy. 20.210.105wikipedia.orgrsc.org this compound is a prime candidate for incorporation into such processes.

Research has already demonstrated the utility of this compound in domino cyclizations. nih.govresearchgate.net In one example, treatment of this compound with a ketone and a strong base like potassium tert-butoxide (t-BuOK) triggers a complementary electrophilic-nucleophilic cyclization to form a cyclopentanecarbonitrile (B127170) derivative. nih.govresearchgate.netacs.org This type of reaction rapidly builds molecular complexity and establishes a five-membered carbocyclic ring. nih.gov

The design of new cascade sequences initiated by the activation of the carbon-iodine bond in this compound is a fertile area for future investigation. Furthermore, its bifunctional nature (an electrophilic iodine-bearing carbon and a nucleophilic nitrile group after potential modification) makes it an attractive component for MCRs. For example, a palladium/light-induced four-component coupling has been shown to work with iodoalkanes, demonstrating the potential for MCRs. nih.gov Designing novel three- or four-component reactions where this compound acts as a key building block could provide rapid access to diverse and structurally complex nitrile-containing molecules. mdpi.com

| Reaction Type | Reactants | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Domino Cyclization | This compound, Ketone, t-BuOK | Electrophilic-nucleophilic cyclization. | Cyclopentanecarbonitriles | nih.govresearchgate.netacs.org |

| Multicomponent Coupling | Iodoalkane, Alkene, Carbon Monoxide, Alcohol | Pd/light-induced vicinal C-functionalization of an alkene. | Functionalized Esters | nih.gov |

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.85 (m, 2H), 3.25 (t, J=6.5 Hz) | |

| ¹³C NMR | δ 118.5 (CN), 25.3 (CH₂) | |

| IR | 2250 cm⁻¹ (C≡N stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.